molecular formula C16H24O2 B14822165 4-Tert-butyl-2-cyclopropoxy-1-(propan-2-yloxy)benzene CAS No. 1243373-32-1

4-Tert-butyl-2-cyclopropoxy-1-(propan-2-yloxy)benzene

Cat. No.: B14822165
CAS No.: 1243373-32-1
M. Wt: 248.36 g/mol
InChI Key: OQTVOFHGMKXHJO-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-cyclopropoxy-1-(propan-2-yloxy)benzene is an organic compound that features a benzene ring substituted with tert-butyl, cyclopropoxy, and propan-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-(propan-2-yloxy)benzene typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride, which acts as a catalyst . The cyclopropoxy and propan-2-yloxy groups can be introduced through subsequent reactions involving appropriate alkyl halides and base-catalyzed etherification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-cyclopropoxy-1-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Hydrogenated aromatic compounds

    Substitution: Halogenated or nitrated benzene derivatives

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-1-(propan-2-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene
  • 1-Bromo-4-tert-butylbenzene
  • tert-Butylbenzene

Uniqueness

4-Tert-butyl-2-cyclopropoxy-1-(propan-2-yloxy)benzene is unique due to the presence of both cyclopropoxy and propan-2-yloxy groups on the benzene ring, which imparts distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

CAS No.

1243373-32-1

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

4-tert-butyl-2-cyclopropyloxy-1-propan-2-yloxybenzene

InChI

InChI=1S/C16H24O2/c1-11(2)17-14-9-6-12(16(3,4)5)10-15(14)18-13-7-8-13/h6,9-11,13H,7-8H2,1-5H3

InChI Key

OQTVOFHGMKXHJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(C)(C)C)OC2CC2

Origin of Product

United States

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